molecular formula C12H15BrO B8558517 1-Bromo-3,3-dimethyl-1-phenylbutan-2-one CAS No. 43121-47-7

1-Bromo-3,3-dimethyl-1-phenylbutan-2-one

Cat. No.: B8558517
CAS No.: 43121-47-7
M. Wt: 255.15 g/mol
InChI Key: AQXYNOCATSFWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,3-dimethyl-1-phenylbutan-2-one (CAS 5469-26-1), also known as pivaloylmethyl bromide, is a brominated ketone with the molecular formula C₆H₁₁BrO and a molecular weight of 179.08 g/mol . It is a flammable liquid classified under DOT 3 (flammable) and exhibits moderate toxicity via subcutaneous routes (LD₅₀: 500 mg/kg) . The compound is primarily used as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions, due to the electrophilic nature of the bromine atom adjacent to the ketone group. Its synthesis and applications are closely tied to derivatives such as phenoxy- and sulfonyl-substituted analogs, which are discussed in subsequent sections.

Properties

CAS No.

43121-47-7

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-bromo-3,3-dimethyl-1-phenylbutan-2-one

InChI

InChI=1S/C12H15BrO/c1-12(2,3)11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

AQXYNOCATSFWSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C1=CC=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

3,3-Dimethyl-1-phenoxybutan-2-one

  • Molecular Formula : C₁₂H₁₆O₂
  • Synthesis: Prepared from 1-bromo-3,3-dimethylbutan-2-one via nucleophilic substitution with phenol in dry DMF, yielding 68% after flash chromatography .
  • Physical Properties : White solid with a melting point of 37–38°C .
  • Key Differences: Replacement of bromine with a phenoxy group eliminates electrophilic reactivity at the α-carbon but introduces aryl ether functionality, enhancing stability.

3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one

  • Molecular Formula : C₁₂H₁₆O₃S
  • Synthesis : Reacting 1-bromo-3,3-dimethylbutan-2-one with benzenesulfinic acid yields 84.1% of the product after purification .
  • Physical Properties: White solid with a higher melting point (80–81°C) compared to the phenoxy analog .
  • Key Differences : The sulfonyl group increases polarity and thermal stability, making it suitable for applications requiring robust directing groups in catalysis.

3,3-Dimethyl-1-phenylbutan-2-one

  • Molecular Formula : C₁₂H₁₆O
  • Physical Properties : Bright yellow crystalline solid with a melting point of 41–45°C .
  • Key Differences: The absence of bromine reduces electrophilicity, shifting utility toward non-reactive intermediates or substrates for condensation reactions .

3-Bromo-1,1,1-trifluoro-2-butanone

  • Molecular Formula : C₄H₄BrF₃O
  • Key Differences : Trifluoromethyl groups introduce strong electron-withdrawing effects, enhancing reactivity in fluorinated compound synthesis .

Physical and Chemical Properties Comparison

Compound Molecular Formula Melting Point (°C) State (25°C) Key Functional Group Yield in Synthesis (%)
1-Bromo-3,3-dimethyl-1-phenylbutan-2-one C₆H₁₁BrO N/A (liquid) Liquid Brominated ketone N/A
3,3-Dimethyl-1-phenoxybutan-2-one C₁₂H₁₆O₂ 37–38 Solid Aryl ether 68.0
3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one C₁₂H₁₆O₃S 80–81 Solid Sulfonyl 84.1
3,3-Dimethyl-1-phenylbutan-2-one C₁₂H₁₆O 41–45 Solid Ketone N/A

Key Observations :

  • Bromine substitution lowers the melting point compared to its non-halogenated analog.
  • Sulfonyl and phenoxy groups increase thermal stability and crystallinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.